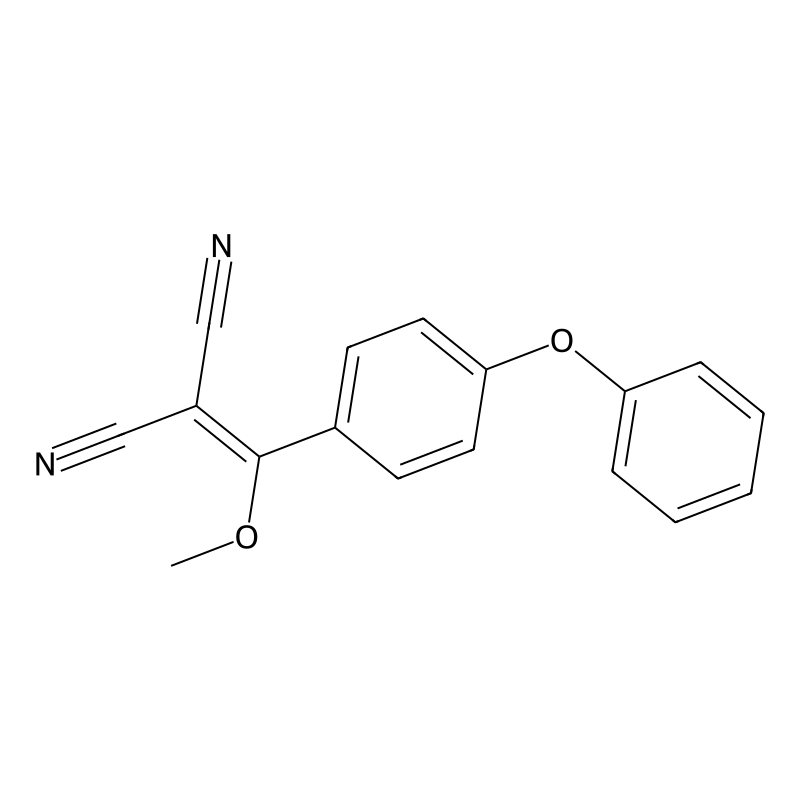2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is a chemical compound with the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol. It features a complex structure characterized by a methoxy group, a phenoxyphenyl moiety, and malononitrile functionalities. The compound is classified under the category of nitriles and is known for its unique chemical properties, which make it a subject of interest in various fields of research .
Organic Chemistry Research: 2-MPMM can be classified as an organic compound containing a cyano group (C≡N) and a methylene group (CH₂). Scientists research organic compounds to understand their properties and potential applications in various fields National Center for Biotechnology Information, PubChem, CID 22347227: .
Material Science Research: Some organic compounds are studied for their potential uses in material science applications. This could include investigating their electrical properties, light absorption properties, or thermal stability American Chemical Society - Materials Science and Engineering Division.
Further Research: Scientific databases can be a good starting point to find more information about 2-MPMM. Here are a few resources you can explore:
The reactivity of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile can be attributed to its functional groups. The malononitrile moiety allows for nucleophilic substitution reactions, while the methoxy and phenoxy groups can participate in electrophilic aromatic substitution. Additionally, the compound may undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines. The specific reaction pathways depend on the conditions applied, such as temperature and solvent choice .
Research indicates that 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile exhibits notable biological activities, particularly in the realm of medicinal chemistry. Preliminary studies suggest potential antitumor and antimicrobial properties, making it a candidate for further investigation in drug development. The compound's ability to interact with biological targets may be linked to its structural features, which facilitate binding to specific receptors or enzymes .
The synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile typically involves multi-step organic reactions. A common approach includes:
- Formation of the Phenoxy Group: Starting from a suitable phenol derivative, the phenoxy group can be formed via etherification with an alkyl halide.
- Condensation Reaction: The methoxy group is introduced through a condensation reaction with malononitrile under acidic or basic conditions.
- Final Assembly: The final product is obtained by combining the intermediates through a series of reactions that may involve cyclization or further functionalization.
These methods require careful control of reaction conditions to optimize yield and purity .
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile has potential applications in several areas:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.
- Material Science: Its unique chemical structure could be explored for applications in creating novel materials with specific properties.
- Chemical Research: It serves as an important intermediate in organic synthesis, contributing to the development of other complex compounds .
Interaction studies involving 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques such as molecular docking simulations and binding assays are employed to evaluate how this compound interacts with proteins or enzymes relevant to disease pathways. Initial findings suggest promising interactions that warrant further exploration .
Several compounds share structural similarities with 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Phenylmethylene malononitrile | C11H9N2 | Lacks methoxy group; simpler structure |
| 2-(Phenylmethylene)malononitrile | C11H9N2 | Similar nitrile functionality; different substituents |
| 2-(Methoxymethyl)malononitrile | C10H11N2O | Contains methoxy but lacks phenoxy functionality |
The uniqueness of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile lies in its combination of both methoxy and phenoxy groups attached to a malononitrile framework, which enhances its potential biological activity compared to simpler analogs .
Molecular Structure and Identification
IUPAC Nomenclature and Alternative Designations
The compound 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is systematically named according to IUPAC conventions as 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile [1] [2]. This nomenclature reflects the structural features of the molecule, including the methoxy group, the phenoxyphenyl moiety, and the malononitrile functionality.
The compound is known by several alternative designations in chemical literature and databases. These include 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile, which represents a commonly used variant of the systematic name [1] [3]. Another frequently encountered designation is 1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene, which emphasizes the dicyano functionality and the ethene backbone [3] [4]. The propanedinitrile-based nomenclature system designates this compound as Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- [2] [4].
| Name Type | Chemical Designation |
|---|---|
| IUPAC Name | 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile |
| Alternative Name 1 | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile |
| Alternative Name 2 | 1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene |
| Alternative Name 3 | Propanedinitrile, 2-[Methoxy(4-phenoxyphenyl)Methylene]- |
| Alternative Name 4 | 2-[Methoxy(4-phenoxyphenyl)methylene]propanedinitrile |
| Alternative Name 5 | 2-[(4-phenoxy-phenyl)-methoxy-methylene]-malononitrile |
Structural Formula and Molecular Geometry
The molecular formula of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is C17H12N2O2, representing a complex organic structure with seventeen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2] [5]. The structural arrangement consists of a central methylene carbon atom that serves as a junction point for the methoxy group, the phenoxyphenyl substituent, and the malononitrile functionality.
The molecular geometry of this compound is characterized by several distinct structural elements. The malononitrile group exhibits linear geometry around the cyano carbon atoms, consistent with the sp hybridization state of these carbons [6] [7]. Research on related malononitrile derivatives has shown that the malononitrile carbon-carbon-carbon angle typically measures approximately 113.54 degrees, indicating a trigonal planar arrangement around the central carbon [6]. The phenoxyphenyl portion of the molecule contains two aromatic ring systems connected through an ether linkage, with the phenoxy group exhibiting tetrahedral geometry around the oxygen bridge [8] [9].
The overall molecular architecture demonstrates a high degree of planarity, particularly in the aromatic regions and the extended conjugated system formed by the methylene bridge and the cyano groups [6] [10]. This planar arrangement is stabilized by the extended π-electron system that spans from the aromatic rings through the methylene carbon to the cyano groups.








